molecular formula C18H19FN2O2 B4433837 1-[(2-fluorophenoxy)acetyl]-4-phenylpiperazine

1-[(2-fluorophenoxy)acetyl]-4-phenylpiperazine

Cat. No. B4433837
M. Wt: 314.4 g/mol
InChI Key: CEURFDQGXALJKI-UHFFFAOYSA-N
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Description

1-[(2-fluorophenoxy)acetyl]-4-phenylpiperazine, commonly known as FPPP, is a chemical compound that belongs to the class of piperazine derivatives. FPPP has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

FPPP has been extensively studied for its potential therapeutic applications, including its role as an antidepressant, anxiolytic, and anti-inflammatory agent. FPPP has also been investigated for its potential use in the treatment of Parkinson's disease and schizophrenia. Additionally, FPPP has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.

Mechanism of Action

FPPP acts on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. FPPP inhibits the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This mechanism of action is similar to that of other antidepressant and anxiolytic drugs.
Biochemical and Physiological Effects:
FPPP has been shown to have several biochemical and physiological effects. FPPP has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, leading to an improvement in mood and a reduction in anxiety. FPPP has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

FPPP has several advantages for lab experiments, including its high potency and selectivity. However, FPPP also has some limitations, including its potential toxicity and the difficulty of synthesizing it in large quantities. Additionally, FPPP has not been extensively studied in humans, and its long-term effects are not well understood.

Future Directions

There are several future directions for research on FPPP. One area of research is the development of more efficient synthesis methods for FPPP. Another area of research is the investigation of FPPP's potential therapeutic applications in humans. Additionally, further research is needed to understand the long-term effects of FPPP and its potential side effects.
Conclusion:
In conclusion, FPPP is a promising compound with potential therapeutic applications. The synthesis of FPPP is a complex process, and further research is needed to fully understand its mechanism of action and potential side effects. Nonetheless, FPPP represents a new avenue for research in the field of neuroscience and may lead to the development of new treatments for a variety of diseases.

properties

IUPAC Name

2-(2-fluorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c19-16-8-4-5-9-17(16)23-14-18(22)21-12-10-20(11-13-21)15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEURFDQGXALJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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